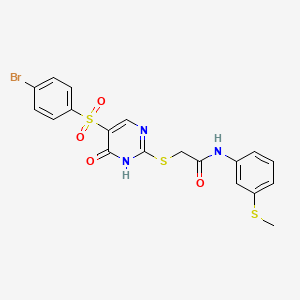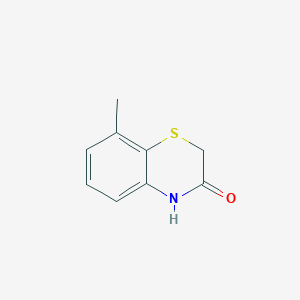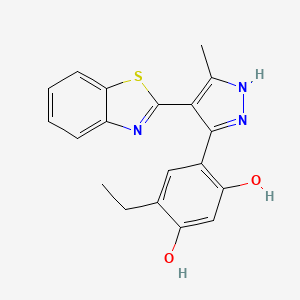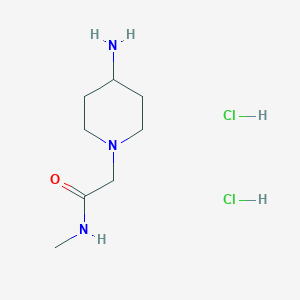![molecular formula C14H18FN3O B2408509 N-[3-fluoro-4-(4-méthylpipérazin-1-yl)phényl]prop-2-ènamide CAS No. 2270918-63-1](/img/structure/B2408509.png)
N-[3-fluoro-4-(4-méthylpipérazin-1-yl)phényl]prop-2-ènamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide is a synthetic compound that features a piperazine ring, which is commonly found in various biologically active molecules
Applications De Recherche Scientifique
N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide has several scientific research applications:
Mécanisme D'action
Mode of Action
Without specific information on the compound’s targets, it is challenging to describe its mode of action. Given its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions .
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability . Further pharmacokinetic studies are needed to confirm this.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of information on its specific targets and mode of action .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . For instance, this compound should be stored at -20°C, suggesting that it may be sensitive to temperature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide typically involves the following steps:
Formation of the piperazine derivative: The piperazine ring is introduced through reactions involving 1-methylpiperazine or related derivatives.
Coupling with the fluoro-substituted phenyl group: This step involves the coupling of the piperazine derivative with a fluoro-substituted phenyl group, often using Buchwald-Hartwig amination or aromatic nucleophilic substitution.
Formation of the prop-2-enamide moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of scalable reaction conditions and purification techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring or the fluoro-substituted phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halides or nucleophiles are used under conditions such as elevated temperatures or the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-(7-((2-methoxy-4-((4-methylpiperazin-1-yl)methyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide
- 4-(3-(4-methylpiperazin-1-yl)phenyl)-2H-chromen-2-one
Uniqueness
N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide is unique due to its specific structural features, such as the fluoro-substituted phenyl group and the prop-2-enamide moiety. These features contribute to its distinct chemical reactivity and potential biological activities .
Propriétés
IUPAC Name |
N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O/c1-3-14(19)16-11-4-5-13(12(15)10-11)18-8-6-17(2)7-9-18/h3-5,10H,1,6-9H2,2H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRJTNWWBDDYHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C=C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Amino-3-[(2-ethyl-6-methylphenyl)methyl]thiourea](/img/structure/B2408426.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2408427.png)



![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2408434.png)

![Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2408437.png)

![tert-butyl 2-bromo-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate](/img/structure/B2408440.png)




